![molecular formula C8H10N2O3 B6574493 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid CAS No. 1018298-07-1](/img/structure/B6574493.png)
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid
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Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-3,8H,4H2,(H,9,10)(H,11,12) . This indicates that the compound has a pyridazin ring with a methyl group and a carboxylic acid group attached.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.15 . It is a solid at room temperature . .Scientific Research Applications
Synthetic Applications
CD and its derivatives have potential synthetic applications:
Synthon in Benzoselenadiazoles and Thiadiazoles: CD serves as an effective synthon in projected syntheses of benzoselenadiazoles and thiadiazoles .
Spirocyclohexanones and Carbazole Derivatives: CD derivatives can be utilized in the synthesis of spirocyclohexanones and carbazole derivatives .
Plant Hormone Analog
Interestingly, CD shares structural similarities with indole compounds. While not directly related to plant hormones, it’s worth noting that indole-3-acetic acid (IAA) is a well-known plant hormone produced from tryptophan degradation. Although CD is not IAA, exploring its potential effects on plant growth and development could be an intriguing avenue for further research.
Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), Wavefunction studies and molecular docking studies of 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate
properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-7(11)4-2-6(9-10)3-5-8(12)13/h2,4H,3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULZYUZBBYHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid |
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